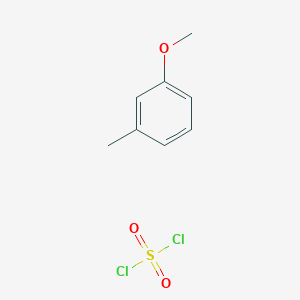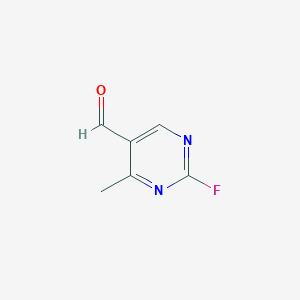
4-Methoxy-2-methylbenzene sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-methylbenzene sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
4-Methoxy-2-methylbenzene sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonylation of 4-methoxy-2-methylbenzene with chlorosulfonic acid, followed by the reaction with thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production. The use of appropriate solvents and catalysts can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Methoxy-2-methylbenzene sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Applications De Recherche Scientifique
4-Methoxy-2-methylbenzene sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-methylbenzene sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .
Comparaison Avec Des Composés Similaires
4-Methoxy-2-methylbenzene sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
4-Methoxybenzenesulfonyl chloride: Lacks the methyl group at the 2-position, which can influence its chemical behavior and reactivity.
The presence of both the methoxy and methyl groups in this compound makes it unique and provides specific reactivity patterns that can be advantageous in certain chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H10Cl2O3S |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
1-methoxy-3-methylbenzene;sulfuryl dichloride |
InChI |
InChI=1S/C8H10O.Cl2O2S/c1-7-4-3-5-8(6-7)9-2;1-5(2,3)4/h3-6H,1-2H3; |
Clé InChI |
YBHGFTPKHBFSAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC.O=S(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)







